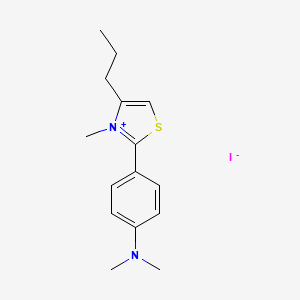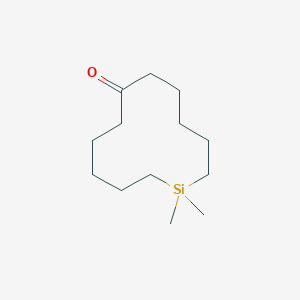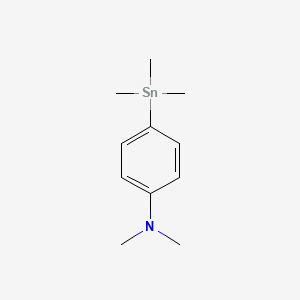![molecular formula C28H35ClN8 B14714744 1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride CAS No. 13725-66-1](/img/structure/B14714744.png)
1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-N,4-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]-1-N’,4-N’-dimethylbenzene-1,4-dicarboximidamide;hydrochloride involves several steps. The synthetic route typically includes the reaction of dimethylcarbamimidoyl chloride with a suitable benzene derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
1-N,4-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]-1-N’,4-N’-dimethylbenzene-1,4-dicarboximidamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to interact with specific biological targets. Industrial applications may include its use in the production of advanced materials or as a component in specialized chemical processes .
Wirkmechanismus
The mechanism of action of 1-N,4-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]-1-N’,4-N’-dimethylbenzene-1,4-dicarboximidamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-N,4-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]-1-N’,4-N’-dimethylbenzene-1,4-dicarboximidamide;hydrochloride stands out due to its unique structural features and chemical properties. Similar compounds may include other benzene derivatives with different substituents or variations in the carbamimidoyl groups.
Similar Compounds
- N1,N4-bis[4-(N,N-dimethylcarbamimidoyl)phenyl]-N1,N4-dimethylbenzene-1,4-dicarboximidamide
- N,N’-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
Eigenschaften
CAS-Nummer |
13725-66-1 |
|---|---|
Molekularformel |
C28H35ClN8 |
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C28H34N8.ClH/c1-29-25(30-2)19-11-15-23(16-12-19)35-27(33-5)21-7-9-22(10-8-21)28(34-6)36-24-17-13-20(14-18-24)26(31-3)32-4;/h7-18H,1-6H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36);1H |
InChI-Schlüssel |
XLFSEXSQOVBZRP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)C1=CC=C(C=C1)NC(=NC)C2=CC=C(C=C2)C(=NC)NC3=CC=C(C=C3)C(=NC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


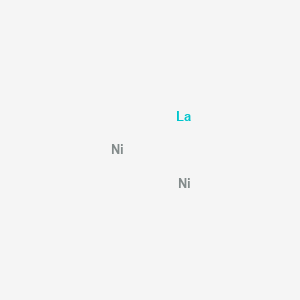
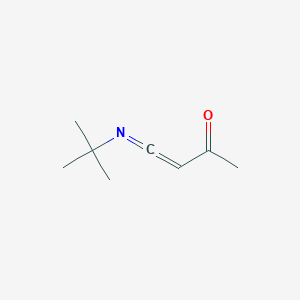
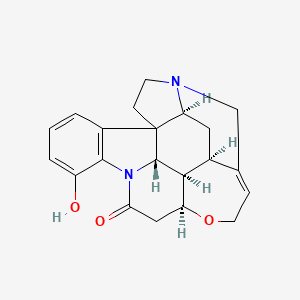
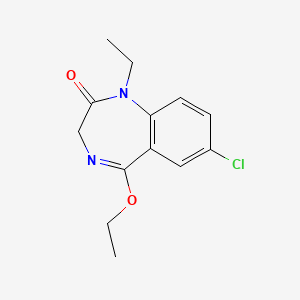
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
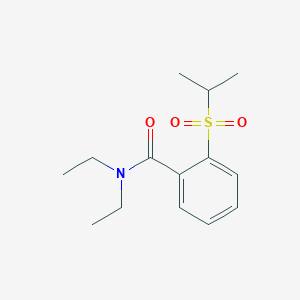

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

